1-Oxa-9-thia-4-azaspiro[5.5]undecane 9,9-dioxide hydrochloride
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Overview
Description
1-Oxa-9-thia-4-azaspiro[5.5]undecane 9,9-dioxide hydrochloride is a chemical compound with the molecular formula C8H16ClNO3S. It is a spirocyclic compound, characterized by a unique structural feature where two rings are connected through a single atom, forming a spiro center. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of 1-Oxa-9-thia-4-azaspiro[5.5]undecane 9,9-dioxide hydrochloride can be achieved through several synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction typically uses a Lewis acid catalyst, such as BF3·Et2O, in the presence of an olefin and an aldehyde . The reaction conditions often involve moderate temperatures and pressures to facilitate the cyclization process.
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the final product.
Chemical Reactions Analysis
1-Oxa-9-thia-4-azaspiro[5.5]undecane 9,9-dioxide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the spiro center, where nucleophiles such as amines or thiols replace existing substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with lithium aluminum hydride produces thiols.
Scientific Research Applications
1-Oxa-9-thia-4-azaspiro[5.5]undecane 9,9-dioxide hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of various spirocyclic compounds, which are valuable in drug discovery and development.
Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins, making it a candidate for studying biological pathways and mechanisms.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Oxa-9-thia-4-azaspiro[5.5]undecane 9,9-dioxide hydrochloride involves its interaction with specific molecular targets. For instance, as an antituberculosis agent, it inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis. This inhibition disrupts the transport of essential lipids, leading to the bacterium’s death . The compound’s spirocyclic structure allows it to fit into the active site of the protein, blocking its function effectively.
Comparison with Similar Compounds
1-Oxa-9-thia-4-azaspiro[5.5]undecane 9,9-dioxide hydrochloride can be compared with other spirocyclic compounds, such as:
1-Oxa-9-azaspiro[5.5]undecane: Lacks the sulfur atom and the dioxide functionality, resulting in different chemical properties and biological activities.
1-Oxa-4-thia-9-azaspiro[5.5]undecane 4,4-dioxide hydrochloride: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of oxygen, sulfur, and nitrogen atoms within the spirocyclic framework, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-oxa-9λ6-thia-4-azaspiro[5.5]undecane 9,9-dioxide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S.ClH/c10-13(11)5-1-8(2-6-13)7-9-3-4-12-8;/h9H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXMVVRCASPQKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC12CNCCO2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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